1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H14FN3O2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,18,19) |
InChI Key |
SBIJICQNEAQCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Hydrazides and Formylating Agents
A typical route for 1,2,4-triazole derivatives involves:
- Preparation of hydrazides or hydrazines from suitable precursors.
- Reaction with formylating agents such as formic acid derivatives or aldehydes to induce cyclization.
- Substitution at specific positions on the triazole ring to introduce desired substituents like fluorophenyl groups.
- Condensation of hydrazides with aldehydes (e.g., fluorobenzaldehyde) under reflux conditions in ethanol, followed by cyclization, yields the triazole core with the fluorophenyl substitution.
Use of Cyclization of Hydrazine Derivatives with Carboxylic Acids or Derivatives
- Hydrazine derivatives react with carboxylic acids or their derivatives (e.g., acyl chlorides or esters) to form the triazole ring via intramolecular cyclization.
Functionalization of the Triazole Ring with Carboxylic Acid Group
- Post-ring formation, the carboxylic acid functional group can be introduced through oxidation or amidation reactions, often using oxidizing agents or coupling reagents.
Proposed Synthetic Route for 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
Based on analogous compounds and the limited data, a plausible synthetic pathway involves:
| Step | Description | Reagents & Conditions | Reference/Source |
|---|---|---|---|
| 1 | Preparation of 2-fluorophenyl hydrazine | Reduction of 2-fluoro-nitrobenzene or direct synthesis via nucleophilic substitution | Literature on aromatic amine synthesis |
| 2 | Formation of hydrazide derivative | Reaction of 2-fluorophenyl hydrazine with a suitable acyl chloride (e.g., isobutyryl chloride) | Typical amidation protocols |
| 3 | Cyclization to form the triazole ring | Heating with formic acid or formamide derivatives | Analogous methods for 1,2,4-triazole synthesis |
| 4 | Introduction of the carboxylic acid group at the 3-position | Oxidation of a methyl group or direct carboxylation | Oxidative methods like potassium permanganate oxidation or carboxylation via lithiation |
| 5 | Purification | Recrystallization, chromatography | Standard purification techniques |
Notes on Reaction Conditions and Reagents
- Temperature: Typically between 80–150°C for cyclization steps.
- Solvents: Ethanol, dimethylformamide (DMF), or acetic acid are common.
- Catalysts: Acidic conditions facilitate cyclization; bases may be used in certain steps.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for confirming reaction progress.
Challenges and Considerations
- Selectivity: Ensuring substitution occurs at the correct position on the ring.
- Purity: Achieving high purity requires careful control of reaction conditions and purification steps.
- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent ratios must be optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
This compound features a 4-chlorophenyl group (electron-withdrawing) and a trifluoromethyl group (strongly electron-withdrawing). It exhibited selective inhibition of c-Met kinase and induced apoptosis in multiple cancer cell lines (MCF-7, HepG2, A549), with a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells . Compared to the target compound, the trifluoromethyl group may enhance metabolic stability, while the 4-chlorophenyl substituent could alter target binding specificity.
1-(3,4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid Derivatives
These derivatives, bearing methoxy groups (electron-donating), demonstrated cytotoxicity against HepG2, MCF-7, and DLD-1 cell lines . The methoxy groups likely improve solubility but reduce lipophilicity compared to the target compound’s 2-methylpropyl group.
5-(2-Methylpropyl)-1-(2-Nitrophenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid
1-(3-Isopropylphenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid
This analog, with a bulkier 3-isopropylphenyl group, showed acute oral toxicity (Category 4) and skin irritation (Category 2) . The isopropyl group’s steric effects may hinder target engagement compared to the target compound’s 2-fluorophenyl substituent.
Fenchlorazole
1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid (fenchlorazole) is a pesticidal compound. The trichloromethyl group enhances hydrophobicity, while dichlorophenyl substituents improve binding to fungal targets . The target compound’s 2-fluorophenyl group may offer similar target affinity with reduced environmental persistence.
Structural and Functional Data Table
Key Insights and Limitations
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine enhance target binding through electronic effects, while methoxy groups improve solubility .
- Alkyl Chain Influence : The 2-methylpropyl group in the target compound likely balances lipophilicity and metabolic stability compared to bulkier or more polar substituents .
- Data Gaps : Direct biological data for the target compound are absent; inferences are drawn from structural analogs. Stability in biological matrices (e.g., simulated gastric fluid) remains unverified .
Biological Activity
1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class of heterocyclic compounds. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is C13H14FN3O2, with a molecular weight of 263.27 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has shown significant inhibition against various pathogens. The compound's structure allows it to interact effectively with microbial targets, enhancing its efficacy compared to other triazole derivatives.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. It has been noted that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammation pathways. This suggests that the compound may be beneficial in treating inflammatory diseases.
Antitumor Activity
Recent studies have indicated that certain triazoles exhibit antitumor activity by inducing apoptosis in cancer cells. For instance, compounds structurally similar to 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid have demonstrated the ability to disrupt tubulin polymerization and induce cell cycle arrest in cancer cell lines such as HeLa and Jurkat . The mechanism involves mitochondrial depolarization and activation of caspase pathways leading to programmed cell death.
Case Study: Antitumor Effects
In a study evaluating the antiproliferative effects of triazole derivatives on cancer cells, it was found that treatment with a related compound resulted in significant G2/M phase arrest and increased levels of reactive oxygen species (ROS), indicating a potential pathway for inducing apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often depends on their structural modifications. Variations in substituents on the triazole ring can significantly influence their potency and selectivity against different biological targets. For example:
Table 2: Structural Variants and Biological Activity
| Compound Name | Unique Features | Activity Level |
|---|---|---|
| 1-(3-Fluorophenyl)-5-(2-methylpropyl)-1H-triazole-3-carboxylic acid | Different fluorine position | Moderate |
| 5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid | Contains a pyridine ring | High |
These variations demonstrate how slight changes can lead to significant differences in biological activity.
Q & A
Q. Advanced Research Focus
- HPLC-PDA/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) can separate isomers and quantify impurities. and 6 emphasize using ≥97% purity standards for reference .
- Melting Point Analysis : Sharp melting ranges (e.g., 182–183°C in ) indicate purity, while broad ranges suggest contamination .
- TLC with Fluorescent Indicators : Monitor reaction progress using silica gel plates and UV visualization.
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The electron-withdrawing fluorine substituent may lower HOMO energy, influencing nucleophilic attack sites.
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using the carboxylic acid moiety as a hydrogen-bonding anchor. demonstrates similar approaches for pyrazole-carboxamides .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion ( ) .
How can researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?
Q. Advanced Research Focus
- Metabolic Stability Assays : Test hepatic microsome stability to identify rapid metabolism (e.g., ester hydrolysis of prodrug forms).
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability. Structural analogs in show fluorophenyl groups enhancing metabolic resistance .
- Dose-Response Reassessment : Adjust dosing regimens to account for species-specific differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
